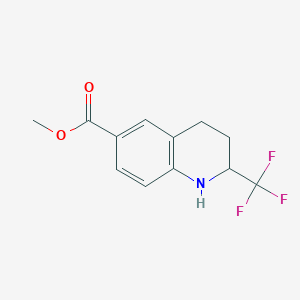

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate

Description

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties. This compound is part of the broader class of organofluorine compounds, which have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-18-11(17)8-2-4-9-7(6-8)3-5-10(16-9)12(13,14)15/h2,4,6,10,16H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKKEOHFLGJDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of an aryl or vinyl boron reagent with an aryl or vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate serves as a versatile building block for the development of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

This compound has been investigated for its biological activities:

- Antiviral Properties: Studies have shown potential effectiveness against various viral pathogens.

- Anticancer Activity: Research indicates that it may exhibit antiproliferative effects on cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .

Case Study: Anticancer Activity

A study tested a series of tetrahydroquinoline derivatives for their antiproliferative effects on human cancer cells. This compound was among the compounds evaluated, showing promising results in inhibiting cell growth .

Medicine

The compound is being explored for drug development due to its ability to interact with biological targets. The trifluoromethyl group enhances lipophilicity and binding affinity to enzymes and receptors, potentially leading to novel therapeutic agents .

Potential Drug Targets:

- Enzymes involved in metabolic pathways

- Receptors linked to cancer progression

Industry Applications

In the industrial sector, this compound is utilized in the formulation of advanced materials. Its unique properties can be leveraged in the production of:

- Agrochemicals: Enhancing crop protection formulations.

- Materials Science: Development of polymers with specific thermal and mechanical properties.

| Activity Type | Target Organism/Cell Type | Result |

|---|---|---|

| Antiviral | Various viral strains | Potential effectiveness |

| Anticancer | HeLa (cervical carcinoma) | Significant inhibition |

| HT-29 (colorectal adenocarcinoma) | Promising results |

Table 2: Synthesis Methods Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki–Miyaura coupling | Mild conditions; high yield | Requires specific catalysts |

| Traditional organic synthesis | Established protocols; versatile | Often harsher conditions |

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethyl-substituted quinolines: These compounds share the trifluoromethyl group and quinoline core structure.

Fluorinated pyridines: These compounds contain a pyridine ring with fluorine substituents.

Trifluoromethyl ethers: These compounds feature the trifluoromethyl group bonded to an oxygen atom

Uniqueness

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific combination of the trifluoromethyl group and the tetrahydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H12F3NO2

- Molecular Weight : 259.22 g/mol

- CAS Number : 1283718-31-9

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities through various mechanisms:

- Inhibition of Ferroptosis : Recent studies suggest that tetrahydroquinoline derivatives can inhibit ferroptosis, a form of regulated cell death associated with several diseases, including neurodegenerative disorders and cancer. This inhibition may provide therapeutic benefits in conditions like multiple sclerosis .

- Antiproliferative Activity : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in HeLa (cervical cancer) and A2780 (ovarian cancer) cells through mechanisms involving topoisomerase II inhibition .

- Neuroprotective Effects : Some tetrahydroquinoline analogs have been linked to neuroprotective effects, potentially offering treatment avenues for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Biological Activity Overview

Case Studies

- Ferroptosis Inhibition : A study explored the effects of tetrahydroquinoline derivatives on ferroptosis in neuronal cells. The results indicated that these compounds could effectively reduce cell death triggered by oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases .

- Anticancer Properties : Research on various tetrahydroquinoline derivatives revealed significant antiproliferative activity against multiple human tumor cell lines. The study highlighted the ability of these compounds to induce G2/M cell cycle arrest and apoptosis via topoisomerase II inhibition, providing insights into their mechanism as potential anticancer agents .

Q & A

Basic: What are the common synthetic routes for Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate?

Answer:

The synthesis typically involves:

- Step 1: Construction of the tetrahydroquinoline core via cyclization of substituted anilines with cyclic ketones or aldehydes under acidic conditions .

- Step 2: Introduction of the trifluoromethyl group at position 2 using reagents like trifluoromethylating agents (e.g., Ruppert–Prakash reagent, CF3SiMe3) under catalytic conditions (e.g., Cu(I)/Cu(II)) .

- Step 3: Esterification of the carboxylic acid at position 6 using methanol and a dehydrating agent (e.g., thionyl chloride) .

Key Considerations: The trifluoromethyl group’s steric bulk and electron-withdrawing nature require careful optimization of reaction time and temperature to avoid side reactions like defluorination .

Basic: How does the trifluoromethyl group influence the compound’s reactivity in catalytic hydrogenation?

Answer:

The trifluoromethyl group:

- Electronic Effects: Strong electron-withdrawing nature reduces electron density at the tetrahydroquinoline ring, slowing hydrogenation rates at adjacent positions .

- Steric Effects: Hinders access to catalytic sites, necessitating higher H2 pressures or prolonged reaction times.

Methodological Tip: Monitor reactions via TLC or GC-MS to optimize conditions, and use catalysts like Pd/C or PtO2 for selective reduction .

Advanced: How can conflicting <sup>19</sup>F NMR data be resolved when characterizing this compound?

Answer:

Conflicts often arise from:

- Dynamic Effects: Rotameric equilibria of the trifluoromethyl group can split signals. Use variable-temperature NMR (VT-NMR) to freeze conformers and simplify spectra .

- Solvent Polarity: Polar solvents (e.g., DMSO-d6) may deshield fluorine atoms, shifting peaks by 1–2 ppm. Compare spectra across solvents (CDCl3, D2O) .

- Impurity Interference: Trace fluorinated byproducts (e.g., CF3-containing intermediates) can overlap signals. Confirm purity via HPLC-MS .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Answer:

Decomposition pathways include:

- Hydrolysis: The ester group is prone to hydrolysis in humid conditions. Store under inert gas (Ar/N2) in sealed containers with desiccants (silica gel) .

- Photodegradation: UV exposure can cleave the C–CF3 bond. Use amber glassware and store in dark, cool environments (–20°C) .

Validation: Periodically assess stability via <sup>1</sup>H NMR and LC-MS to detect degradation products (e.g., free carboxylic acid) .

Advanced: How can researchers design assays to evaluate this compound’s activity against kinase targets?

Answer:

Step 1: Use molecular docking to predict binding affinity to kinase ATP pockets, leveraging the trifluoromethyl group’s hydrophobic interactions .

Step 2: Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, MAPK).

Step 3: Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) to exclude off-target effects .

Data Analysis: Compare IC50 values with structural analogs (e.g., methyl vs. ethyl esters) to establish SAR trends .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhaling aerosols; the compound’s dust may irritate respiratory pathways .

- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How do solvent choices impact the compound’s catalytic activity in asymmetric synthesis?

Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance solubility but may coordinate to metal catalysts (e.g., Ru or Rh complexes), reducing enantioselectivity.

- Nonpolar Solvents (Toluene, Hexane): Improve stereochemical outcomes but limit reaction rates due to poor solubility.

Optimization: Screen solvent mixtures (e.g., THF/H2O) to balance solubility and catalytic efficiency .

Basic: Which spectroscopic techniques are most effective for confirming the trifluoromethyl group’s presence?

Answer:

- <sup>19</sup>F NMR: A singlet near –60 to –70 ppm confirms the CF3 group .

- IR Spectroscopy: Look for C–F stretches at 1100–1250 cm<sup>-1</sup> .

- High-Resolution Mass Spectrometry (HR-MS): Verify the molecular ion [M+H]<sup>+</sup> with exact mass matching (e.g., 275.0895 for C12H12F3NO2) .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C12H12F3NO2 | |

| CAS No. | 450-62-4 (structural analog) | |

| Stability in Acidic Media | Hydrolyzes to carboxylic acid (pH <4) | |

| Fluorescence | Weak emission at λex 320 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.